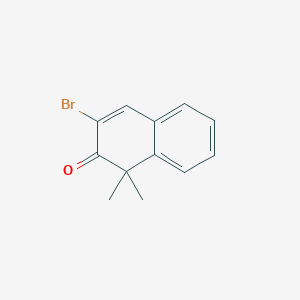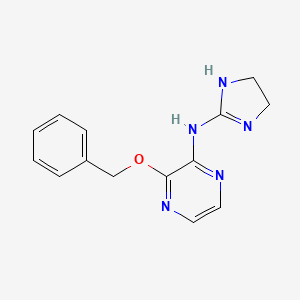
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine is a synthetic organic compound that features a pyrazine ring substituted with a benzyloxy group and an imidazolylamine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyloxy group: This step might involve nucleophilic substitution reactions where a benzyl alcohol derivative reacts with a halogenated pyrazine.
Formation of the imidazolylamine moiety: This could involve the reaction of a suitable amine with an imidazole derivative under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group.
Reduction: Reduction reactions might target the imidazole ring or the pyrazine core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst might be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a benzoic acid derivative, while reduction could lead to a fully saturated pyrazine ring.
Applications De Recherche Scientifique
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for 3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, among others.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyridine-2-amine: Similar structure with a pyridine ring instead of pyrazine.
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)quinoline-2-amine: Features a quinoline ring.
3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-2-amine: Contains a benzene ring.
Uniqueness
The uniqueness of 3-(Benzyloxy)-N-(4,5-dihydro-1H-imidazol-2-yl)pyrazin-2-amine lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
98299-44-6 |
|---|---|
Formule moléculaire |
C14H15N5O |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
N-(4,5-dihydro-1H-imidazol-2-yl)-3-phenylmethoxypyrazin-2-amine |
InChI |
InChI=1S/C14H15N5O/c1-2-4-11(5-3-1)10-20-13-12(15-6-7-16-13)19-14-17-8-9-18-14/h1-7H,8-10H2,(H2,15,17,18,19) |
Clé InChI |
PJXFDJGCORVLAD-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)NC2=NC=CN=C2OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


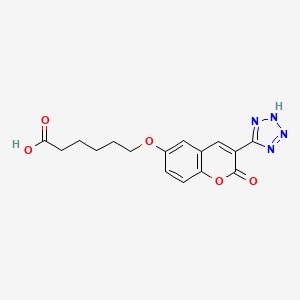



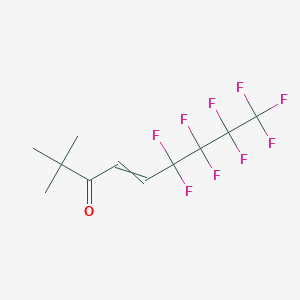
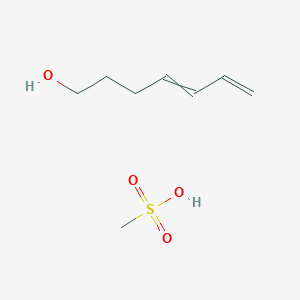
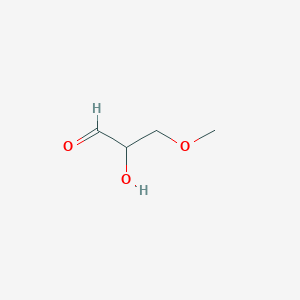
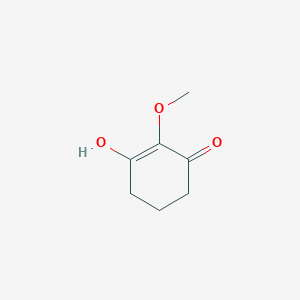
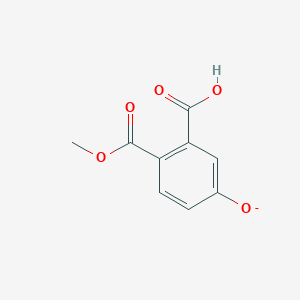
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)
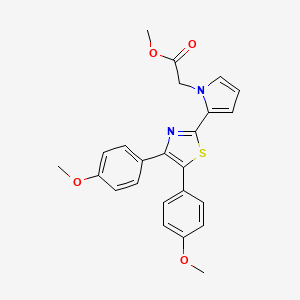
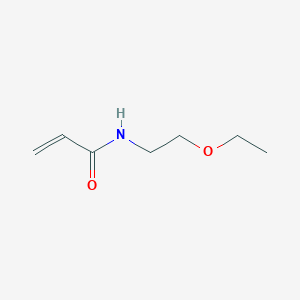
![Methyl 4-[(propan-2-yl)sulfanyl]butanoate](/img/structure/B14331109.png)
